Cas no 744191-13-7 ((cyclopropylmethyl)(2,2,2-trifluoroethyl)amine)

Technical Introduction: Cyclopropylmethyl(2,2,2-trifluoroethyl)amine is a fluorinated amine compound featuring a cyclopropylmethyl group and a trifluoroethyl moiety. Its unique structure combines the steric constraints of the cyclopropyl ring with the electron-withdrawing properties of the trifluoroethyl group, making it a valuable intermediate in medicinal and agrochemical synthesis. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the cyclopropylmethyl moiety may influence conformational rigidity. This compound is particularly useful in the development of bioactive molecules, including pharmaceuticals targeting CNS disorders or enzyme modulation. Its synthetic versatility and potential for further functionalization make it a promising building block for exploratory research and fine chemical applications.
(cyclopropylmethyl)(2,2,2-trifluoroethyl)amine structure
744191-13-7 structure
Product Name:(cyclopropylmethyl)(2,2,2-trifluoroethyl)amine
CAS No:744191-13-7
MF:C6H10F3N
MW:153.145512104034
MDL:MFCD11150442
CID:4167555
PubChem ID:21916227
Update Time:2025-05-21

(cyclopropylmethyl)(2,2,2-trifluoroethyl)amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanemethanamine, N-(2,2,2-trifluoroethyl)-
    • (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine
    • EN300-99560
    • AKOS000252865
    • F2158-1952
    • N-(2,2,2-trifluoroethyl) N-2-cyclopropylmethylamine
    • 744191-13-7
    • N-(Cyclopropylmethyl)-2,2,2-Trifluoroethanamine
    • SCHEMBL4117086
    • MDL: MFCD11150442
    • Inchi: 1S/C6H10F3N/c7-6(8,9)4-10-3-5-1-2-5/h5,10H,1-4H2
    • InChI Key: WIXVHLQTPNUBTC-UHFFFAOYSA-N
    • SMILES: C1(CNCC(F)(F)F)CC1

Computed Properties

  • Exact Mass: 153.07653381Da
  • Monoisotopic Mass: 153.07653381Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12Ų

(cyclopropylmethyl)(2,2,2-trifluoroethyl)amine Pricemore >>

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Additional information on (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine

Recent Advances in the Study of (Cyclopropylmethyl)(2,2,2-Trifluoroethyl)Amine (CAS: 744191-13-7) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine (CAS: 744191-13-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, particularly in the development of novel small-molecule inhibitors and modulators of biological targets.

One of the key areas of interest is the compound's utility in the synthesis of fluorinated amines, which are increasingly important in drug discovery due to their ability to enhance metabolic stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine can serve as a precursor for the development of potent kinase inhibitors, with improved selectivity and pharmacokinetic profiles compared to non-fluorinated analogs. The study utilized a combination of computational modeling and in vitro assays to elucidate the compound's binding interactions with target proteins.

Further research has explored the compound's potential in central nervous system (CNS) drug development. A preclinical study conducted by a team at the University of California, San Francisco, revealed that derivatives of (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine exhibit promising activity as modulators of neurotransmitter receptors, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study, published in ACS Chemical Neuroscience, reported that these derivatives demonstrated high blood-brain barrier permeability and low toxicity in animal models.

In addition to its therapeutic potential, recent advancements in synthetic methodologies have made (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine more accessible for large-scale production. A 2024 paper in Organic Process Research & Development described a novel, cost-effective synthetic route that utilizes catalytic cyclopropanation and reductive amination, achieving high yields and purity. This development is expected to facilitate further exploration of the compound's applications in drug discovery and development.

Despite these promising findings, challenges remain in optimizing the compound's pharmacological properties and minimizing off-target effects. Ongoing research is focused on structural modifications to enhance selectivity and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound's translation into clinical trials, with preliminary results expected in the coming years.

In conclusion, (cyclopropylmethyl)(2,2,2-trifluoroethyl)amine (CAS: 744191-13-7) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from kinase inhibition to CNS drug development. Continued research and innovation in synthetic and analytical techniques will be crucial in unlocking its full potential and addressing current limitations. This brief underscores the importance of interdisciplinary collaboration in advancing the field and bringing novel therapeutics to market.

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